molecular formula C12H12NO2S- B1607780 5-(1,3-Benzothiazol-2-yl)pentanoic acid CAS No. 21224-20-4

5-(1,3-Benzothiazol-2-yl)pentanoic acid

Cat. No. B1607780
CAS RN: 21224-20-4
M. Wt: 234.3 g/mol
InChI Key: HHBVTXVPGVQCOD-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The linear formula of 5-(1,3-Benzothiazol-2-yl)pentanoic acid is C12H13NO2S . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are not available in this context.


Physical And Chemical Properties Analysis

5-(1,3-Benzothiazol-2-yl)pentanoic acid is a solid at room temperature . It has a molecular weight of 235.31 . More detailed physical and chemical properties would require experimental determination.

Scientific Research Applications

Regioselective Synthesis

A novel protocol for the regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines was developed, demonstrating the utility of related chemical structures in synthesizing complex molecules under solvent-free conditions, offering good yields and short reaction times (Quiroga et al., 2007).

Fluorescent and Colorimetric pH Probe

A new fluorescent and colorimetric pH probe with excellent water solubility was synthesized, showcasing the potential for real-time pH sensing, including intracellular pH imaging, leveraging the benzothiazole moiety for emissive properties (Diana et al., 2020).

Inhibitors of Nitric Oxide Synthase

Compounds related to 5-(1,3-Benzothiazol-2-yl)pentanoic acid have been utilized in designing more potent inhibitors of nitric oxide synthases, highlighting their significance in medicinal chemistry for developing therapeutic agents (Ulhaq et al., 1998).

Photosensitized Singlet Oxygen Generation

Water-dispersible conjugated microporous poly-benzothiadiazoles were synthesized for enhanced water compatibility, serving as heterogeneous photocatalysts for singlet oxygen generation, with applications in environmental and synthetic chemistry (Urakami et al., 2013).

Coordination Polymers and Complexes

Research has led to the synthesis of coordination polymers and cobalt(II) complexes, demonstrating the versatility of benzothiazole derivatives in forming complex structures with potential applications in materials science and catalysis (Huxel et al., 2015).

Aggregation-Induced Emission Luminogens

Benzothiazole-based luminogens have been developed, showing multifluorescence emissions and potential for sensitive physiological pH sensing, evidencing their applicability in biological imaging and diagnostics (Li et al., 2018).

Anticancer Activity

Benzothiazole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing significant potential against various human cancer cell lines, underscoring the importance of structural modification in medicinal chemistry for therapeutic applications (Osmaniye et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for 5-(1,3-Benzothiazol-2-yl)pentanoic acid provides information on its potential hazards . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c14-12(15)8-4-3-7-11-13-9-5-1-2-6-10(9)16-11/h1-2,5-6H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBVTXVPGVQCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzothiazol-2-yl)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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